3-fluoro-N-(4-oxo-2-phenylquinazolin-3-yl)benzamide
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Overview
Description
3-Fluoro-N-(4-oxo-2-phenyl-3,4-dihydroquinazolin-3-yl)benzamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound, in particular, has garnered interest in scientific research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(4-oxo-2-phenyl-3,4-dihydroquinazolin-3-yl)benzamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core is synthesized by reacting anthranilic acid with an appropriate aldehyde or ketone under acidic or basic conditions. This reaction forms the 2-phenyl-4-oxo-3,4-dihydroquinazoline intermediate.
Amidation: The final step involves the reaction of the fluorinated quinazolinone intermediate with benzoyl chloride in the presence of a base such as triethylamine (TEA) to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-N-(4-oxo-2-phenyl-3,4-dihydroquinazolin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring, using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halides in the presence of a base like NaOH or KOH.
Major Products
Oxidation: Quinazolinone derivatives with additional oxygen functionalities.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-N-(4-oxo-2-phenyl-3,4-dihydroquinazolin-3-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties. It has shown promise in preclinical studies for the treatment of various cancers and inflammatory diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(4-oxo-2-phenyl-3,4-dihydroquinazolin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby disrupting the biochemical pathways they regulate. This inhibition can lead to the suppression of cancer cell proliferation, reduction of inflammation, and elimination of microbial infections.
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidinone antibiotic with a similar fluorinated aromatic structure.
N-[[3-(3-fluoro-4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide: A compound with a similar core structure but different substituents.
Uniqueness
3-Fluoro-N-(4-oxo-2-phenyl-3,4-dihydroquinazolin-3-yl)benzamide is unique due to its specific quinazolinone core and fluorinated benzamide structure, which confer distinct biological activities and chemical reactivity. Its combination of fluorine and quinazolinone moieties enhances its potential as a therapeutic agent, offering advantages in terms of potency, selectivity, and stability compared to similar compounds.
Properties
Molecular Formula |
C21H14FN3O2 |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
3-fluoro-N-(4-oxo-2-phenylquinazolin-3-yl)benzamide |
InChI |
InChI=1S/C21H14FN3O2/c22-16-10-6-9-15(13-16)20(26)24-25-19(14-7-2-1-3-8-14)23-18-12-5-4-11-17(18)21(25)27/h1-13H,(H,24,26) |
InChI Key |
KUTKIAUFLPAABT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2NC(=O)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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